molecular formula C11H9FN2O4 B13465210 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

Cat. No.: B13465210
M. Wt: 252.20 g/mol
InChI Key: ZUHOMCKBEQHAJU-UHFFFAOYSA-N
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Description

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound features a diazepanone ring fused to a benzoic acid moiety, with a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, followed by the addition of p-anisidine and p-nitrobenzaldehyde under reflux conditions in ethanol. The reaction proceeds through a one-pot, four-component reaction mechanism. The yield of this reaction is approximately 50%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including reflux, purification through recrystallization, and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a fluorine atom.

    4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Similar structure with the positions of the methoxy and diazepanone groups swapped.

    3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This makes the compound particularly interesting for applications requiring specific electronic and steric characteristics.

Biological Activity

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a diazinan moiety and a fluorobenzoic acid component. The presence of the dioxo group contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acids have shown effectiveness against various pathogens. A study demonstrated that certain benzoic acid derivatives possess antifungal properties against phytopathogenic fungi, suggesting a potential application in agricultural settings .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory pathways. It has been noted that structural modifications in diazinan derivatives can enhance their selectivity for nuclear receptors involved in inflammation, such as RORγ (Retinoic acid receptor-related orphan receptor gamma). This receptor is crucial in the production of interleukin-17 (IL-17), a key cytokine in inflammatory responses .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Nuclear Receptor Modulation : The compound may act as an inverse agonist for RORγ, potentially leading to decreased IL-17 production and reduced inflammation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in pathogen metabolism, contributing to their antimicrobial effects.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study ReferenceFocusFindings
RORγ ModulationDemonstrated that diazinan derivatives can selectively inhibit RORγ with favorable potency.
Antifungal ActivityFound that certain benzoic acid derivatives effectively control phytopathogenic fungi.
Toxicological AssessmentReported acute toxicity profiles indicating potential safety concerns for oral administration.

Toxicity and Safety Profile

Toxicological assessments reveal that this compound can be harmful if ingested and may cause skin irritation. Safety evaluations are crucial for determining the therapeutic viability of this compound in clinical settings .

Properties

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H9FN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18)

InChI Key

ZUHOMCKBEQHAJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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